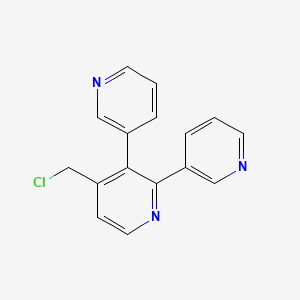
4-(chloromethyl)-2,3-dipyridin-3-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(chloromethyl)-2,3-dipyridin-3-ylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a chloromethyl group at the 4-position and additional pyridine rings at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2,3-dipyridin-3-ylpyridine can be achieved through several synthetic routes. One common method involves the chloromethylation of 2,3-dipyridin-3-ylpyridine using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-2,3-dipyridin-3-ylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the pyridine rings can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
4-(chloromethyl)-2,3-dipyridin-3-ylpyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Biological Studies: It is employed in the study of biological systems and interactions, particularly in the design of ligands for metal coordination complexes.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-2,3-dipyridin-3-ylpyridine involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pyridine rings can participate in coordination with metal ions, influencing the activity of metalloenzymes and other metal-dependent processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(bromomethyl)-2,3-dipyridin-3-ylpyridine
- 4-(iodomethyl)-2,3-dipyridin-3-ylpyridine
- 4-(methyl)-2,3-dipyridin-3-ylpyridine
Uniqueness
4-(chloromethyl)-2,3-dipyridin-3-ylpyridine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl, iodomethyl, and methyl analogs. The chlorine atom’s electronegativity and size influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated or methylated derivatives may not be as effective.
Properties
Molecular Formula |
C16H12ClN3 |
|---|---|
Molecular Weight |
281.74 g/mol |
IUPAC Name |
4-(chloromethyl)-2,3-dipyridin-3-ylpyridine |
InChI |
InChI=1S/C16H12ClN3/c17-9-12-5-8-20-16(14-4-2-7-19-11-14)15(12)13-3-1-6-18-10-13/h1-8,10-11H,9H2 |
InChI Key |
MOSLAAMOIJMULH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CN=C2C3=CN=CC=C3)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















